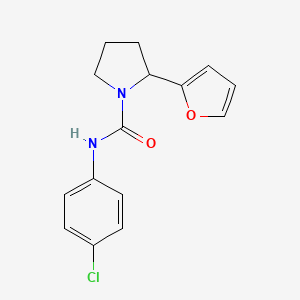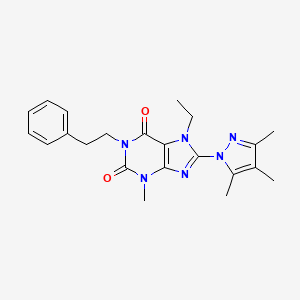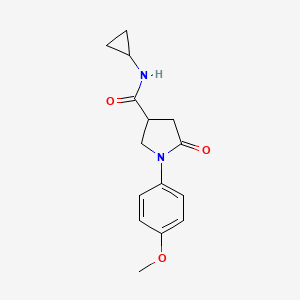
N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as CPP-109, is a compound that has been studied for its potential therapeutic use in treating addiction and other neurological disorders. CPP-109 is a derivative of a naturally occurring compound called GABA, which is an inhibitory neurotransmitter in the brain.
Mécanisme D'action
N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide works by inhibiting the activity of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. This reduction in neuronal activity can help to reduce the craving for drugs and alcohol.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to increase the levels of GABA in the brain, which can have several biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. This reduction in neuronal activity can help to reduce the craving for drugs and alcohol. In addition, GABA has been shown to have anxiolytic and sedative effects, which can help to reduce anxiety and promote sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide in lab experiments is that it has been shown to be effective in reducing alcohol and cocaine consumption in preclinical studies. This makes it a promising candidate for further research into its potential therapeutic use. However, one limitation of using N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the use of N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide in treating addiction and other neurological disorders. One direction is to further investigate its potential therapeutic use in reducing alcohol and cocaine consumption. Another direction is to explore its potential use in treating other neurological disorders, such as anxiety and depression. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective synthesis methods for producing N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic use in treating addiction and other neurological disorders. Specifically, it has been shown to be effective in reducing alcohol and cocaine consumption in preclinical studies. N-(4-chlorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide works by inhibiting the activity of an enzyme called GABA transaminase, which increases the levels of GABA in the brain. This increase in GABA levels has been shown to reduce the craving for drugs and alcohol.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-11-5-7-12(8-6-11)17-15(19)18-9-1-3-13(18)14-4-2-10-20-14/h2,4-8,10,13H,1,3,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPULSAVCYLNISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4842083.png)
![1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4842086.png)


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4842101.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4842112.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4842122.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-phenylacetamide](/img/structure/B4842134.png)
![N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4842142.png)

![N-[4-(cyanomethyl)phenyl]-4-iodobenzamide](/img/structure/B4842151.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4842153.png)